3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Description
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4/c19-15-4-2-5-16(20)14(15)12-23-7-9-24(10-8-23)18-11-13-3-1-6-17(13)21-22-18/h2,4-5,11H,1,3,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKITTVQKAMKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological activities.
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biological Activity
3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a synthetic compound that has attracted attention due to its potential pharmacological applications. Its structure suggests a variety of interactions with biological targets, particularly in the realm of neuropharmacology and cancer therapeutics. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-{4-[(2-chloro-6-fluorobenzyl)piperazin-1-yl]}-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Molecular Formula : C14H21ClFN3
- Molecular Weight : 285.79 g/mol
- CAS Number : 306934-74-7
- SMILES Notation : NCCCN1CCN(CC2=C(Cl)C=CC=C2F)CC1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It is hypothesized to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Key Mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO can enhance mood and cognitive function, making them potential candidates for treating depression and anxiety disorders .
- Receptor Binding : The compound may exhibit binding affinity for various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), influencing their activity and potentially leading to therapeutic effects in neurodegenerative diseases .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds featuring similar structural motifs. For instance:
- MAO-B Inhibition : Compounds similar to this compound have demonstrated significant inhibition of MAO-B with IC50 values in the low micromolar range (e.g., 0.013 µM for certain derivatives), indicating strong potential for neuroprotective effects .
Cytotoxicity Studies
Cytotoxicity assays using fibroblast cell lines have shown that some derivatives exhibit minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development . For example:
| Compound | IC50 (µM) | Cytotoxicity |
|---|---|---|
| T3 | 27.05 | Moderate |
| T6 | 120.6 | Low |
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on pyridazinone derivatives indicated that specific structural modifications could enhance neuroprotective properties while reducing cytotoxicity . This underscores the importance of structural optimization in drug design.
- Pharmacological Profiles : Research has highlighted that compounds with piperazine moieties often display diverse pharmacological profiles, including antipsychotic and anxiolytic effects due to their ability to modulate neurotransmitter systems effectively .
Q & A
Basic Question: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Methodological Answer:
Synthesis optimization involves:
- Reaction Condition Control : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or acetonitrile), and reaction time (monitored via TLC) to minimize side reactions .
- Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate high-purity product .
- Intermediate Characterization : Use NMR (e.g., tracking piperazine proton signals at δ 2.5–3.5 ppm) and mass spectrometry to confirm structural integrity at each step .
Basic Question: Which analytical techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopenta[c]pyridazine protons at δ 7.0–8.5 ppm) and piperazine linkage .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: methanol/water with 0.1% formic acid) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., IC50 determination via fluorescence polarization) .
- Structural Analog Comparison : Cross-reference activity data from analogs (e.g., pyridazine derivatives with anti-microbial or anti-viral properties) to identify activity trends .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, considering factors like solvent effects or enantiomeric impurities .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the 2-chloro-6-fluorobenzyl group (e.g., replace Cl with Br or F with CF3) and assess impact on target binding (e.g., kinase inhibition assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., dopamine receptors) and guide synthetic priorities .
- Pharmacophore Mapping : Identify critical moieties (e.g., piperazine’s role in solubility vs. cyclopenta[c]pyridazine’s aromatic stacking) via bioisostere replacement .
Example SAR Table (Hypothetical Data Based on Analogs):
| Substituent Modification | Biological Activity (IC50, nM) | Key Observation |
|---|---|---|
| 2-Cl,6-F benzyl | 120 ± 15 (Dopamine D2) | Baseline activity |
| 2-Br,6-CF3 benzyl | 85 ± 10 | Enhanced potency |
| 2-CH3,6-OCH3 benzyl | >500 | Loss of activity |
Advanced Question: What methodologies ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon) in amber vials to prevent photodegradation .
- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., hydrolysis of the piperazine ring) .
- Lyophilization : For aqueous solubility challenges, prepare lyophilized powders with cryoprotectants (trehalose/mannitol) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced Question: How to investigate metabolic pathways in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
